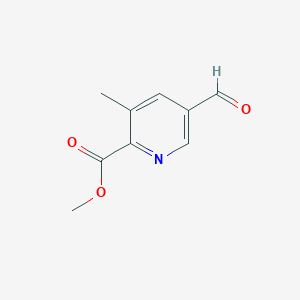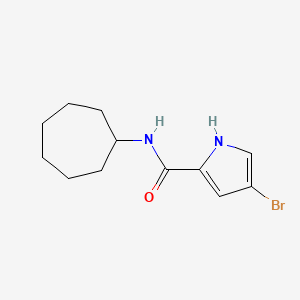
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom at the 4-position and a cycloheptyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.
N-Cycloheptylation: The cycloheptyl group can be introduced by reacting the brominated pyrrole with cycloheptylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be formed.
Oxidation Products: N-oxides of the pyrrole ring.
Reduction Products: De-brominated pyrrole derivatives.
Scientific Research Applications
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrrole-2-carboxamide: A simpler derivative without the cycloheptyl group.
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains additional bromine and phenyl groups.
4-bromo-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of the carboxamide.
Uniqueness
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is unique due to the presence of the cycloheptyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O/c13-9-7-11(14-8-9)12(16)15-10-5-3-1-2-4-6-10/h7-8,10,14H,1-6H2,(H,15,16) |
InChI Key |
MIXCWRJBZBEIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



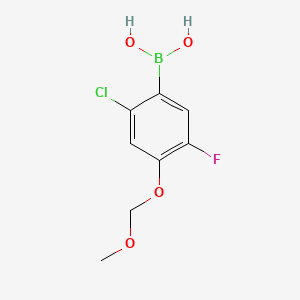
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
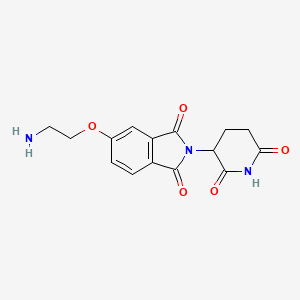


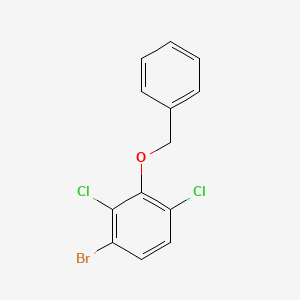
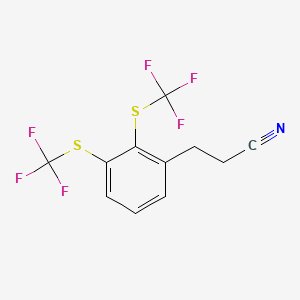
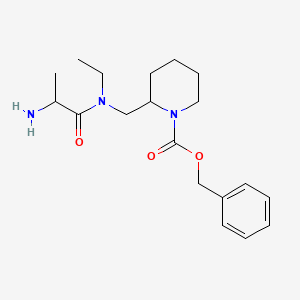
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
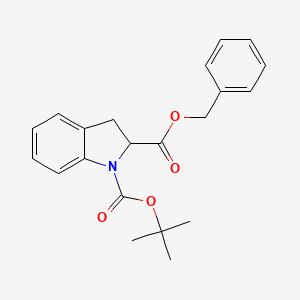
![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
